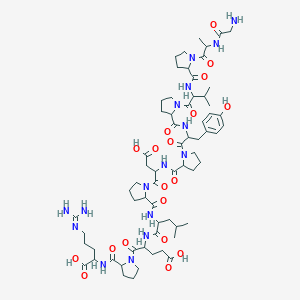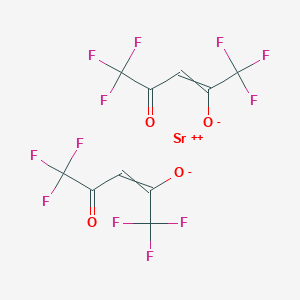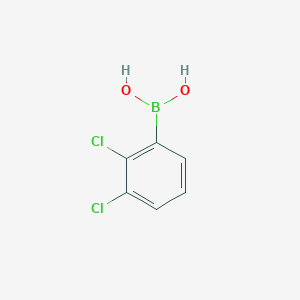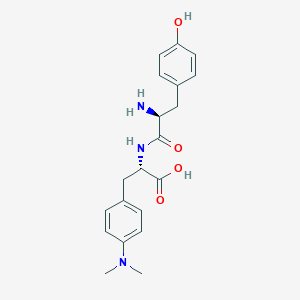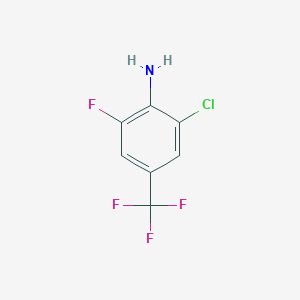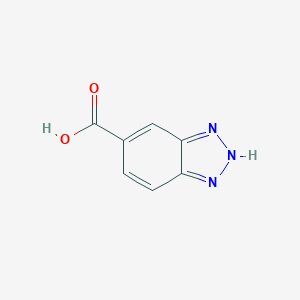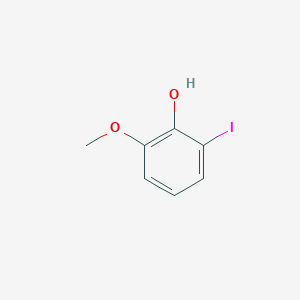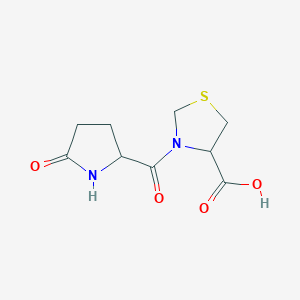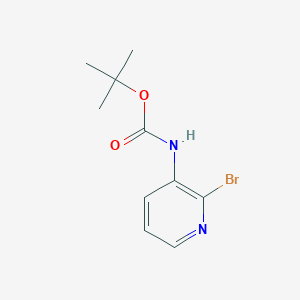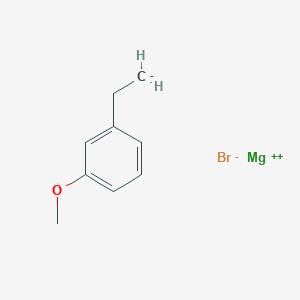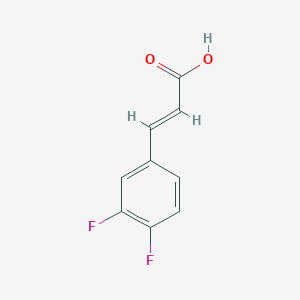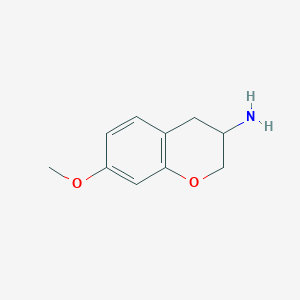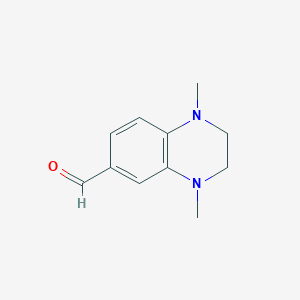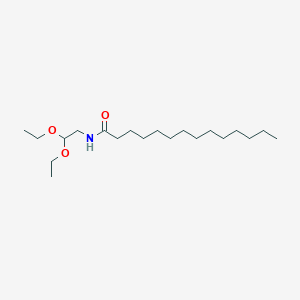
N-Myristoyl glycinal diethylacetal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Myristoyl glycinal diethylacetal, also known as NMGDA, is a small molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. NMGDA is a derivative of glycine, an amino acid that is essential for the synthesis of proteins and other biomolecules in the body.
作用机制
N-Myristoyl glycinal diethylacetal inhibits the interaction between p53 and MDM2 by binding to the hydrophobic pocket of MDM2. This binding prevents the interaction between p53 and MDM2, leading to the stabilization and activation of p53. Activation of p53 leads to the induction of cell cycle arrest and apoptosis, which can potentially be used to treat cancer.
生化和生理效应
N-Myristoyl glycinal diethylacetal has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-Myristoyl glycinal diethylacetal inhibits the proliferation of cancer cells and induces cell cycle arrest and apoptosis. In vivo studies have shown that N-Myristoyl glycinal diethylacetal inhibits tumor growth and metastasis in mouse models of cancer. N-Myristoyl glycinal diethylacetal has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of N-Myristoyl glycinal diethylacetal is its ability to modulate protein-protein interactions, which is essential for the functioning of many biological processes in the body. N-Myristoyl glycinal diethylacetal is also relatively easy to synthesize and has been shown to have low toxicity in vitro and in vivo. However, N-Myristoyl glycinal diethylacetal has some limitations for lab experiments. N-Myristoyl glycinal diethylacetal is a small molecule that may not penetrate cell membranes efficiently, making it difficult to study its effects in cells. N-Myristoyl glycinal diethylacetal also has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for research on N-Myristoyl glycinal diethylacetal. One direction is to develop more potent and selective inhibitors of protein-protein interactions using N-Myristoyl glycinal diethylacetal as a lead compound. Another direction is to study the effects of N-Myristoyl glycinal diethylacetal on other protein-protein interactions involved in various diseases. Additionally, the development of drug delivery systems that can improve the bioavailability and half-life of N-Myristoyl glycinal diethylacetal may enhance its effectiveness as a therapeutic agent.
合成方法
N-Myristoyl glycinal diethylacetal can be synthesized using a multi-step process that involves the reaction of glycine with myristic acid and diethylamine. The first step involves the activation of glycine using N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the glycine-NHS ester. The second step involves the reaction of the glycine-NHS ester with myristic acid to form N-myristoyl glycine. The final step involves the reaction of N-myristoyl glycine with diethylamine to form N-Myristoyl glycinal diethylacetal.
科学研究应用
N-Myristoyl glycinal diethylacetal has potential applications in drug discovery and development due to its ability to modulate protein-protein interactions. Protein-protein interactions are essential for the functioning of many biological processes in the body, including signal transduction, gene expression, and cell proliferation. Dysregulation of protein-protein interactions can lead to the development of various diseases, including cancer, Alzheimer's disease, and autoimmune disorders. N-Myristoyl glycinal diethylacetal has been shown to inhibit the interaction between two proteins, p53 and MDM2, which is involved in the regulation of cell growth and apoptosis. This inhibition of protein-protein interaction can potentially be used to develop drugs that target various diseases.
属性
CAS 编号 |
115433-72-2 |
|---|---|
产品名称 |
N-Myristoyl glycinal diethylacetal |
分子式 |
C20H41NO3 |
分子量 |
343.5 g/mol |
IUPAC 名称 |
N-(2,2-diethoxyethyl)tetradecanamide |
InChI |
InChI=1S/C20H41NO3/c1-4-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23-5-2)24-6-3/h20H,4-18H2,1-3H3,(H,21,22) |
InChI 键 |
ODPWRMSNGMQQAL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)NCC(OCC)OCC |
规范 SMILES |
CCCCCCCCCCCCCC(=O)NCC(OCC)OCC |
其他 CAS 编号 |
115433-72-2 |
同义词 |
N-Myr-GOA N-myristoyl glycinal diethylacetal |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



